(2S,4R)-1-[(2R)-3-[[4-[[4-[4-[[5-chloro-4-(methylamino)pyrimidin-2-yl]amino]-3-methoxybenzoyl]piperazin-1-yl]methyl]cyclohexyl]methylsulfanyl]-2-[(1-fluorocyclopropanecarbonyl)amino]-3-methylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
XL01126 is a potent and selective degrader of leucine-rich repeat kinase 2 (LRRK2), a protein kinase implicated in Parkinson’s disease. This compound is a proteolysis targeting chimera (PROTAC) that facilitates the degradation of LRRK2 by recruiting it to the von Hippel-Lindau (VHL) E3 ubiquitin ligase . XL01126 is notable for its ability to cross the blood-brain barrier, making it a valuable tool in neurological research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of XL01126 involves the conjugation of a VHL ligand, a thiol linker, and an LRRK2 inhibitor. The VHL ligand used is VH101, and the LRRK2 inhibitor is HG-10-102-01 . The synthetic route includes the following steps:
Formation of the VHL ligand: The VHL ligand is synthesized through a series of reactions involving the coupling of various intermediates.
Thiol linker attachment: The thiol linker is attached to the VHL ligand through a thiol-ene reaction.
Conjugation with LRRK2 inhibitor: The final step involves the conjugation of the thiol-linked VHL ligand with the LRRK2 inhibitor to form XL01126.
Industrial Production Methods
Industrial production of XL01126 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated synthesis equipment and stringent quality control measures to maintain consistency .
Chemical Reactions Analysis
Types of Reactions
XL01126 undergoes several types of chemical reactions, including:
Binding Affinity: The compound exhibits high binding affinity to both VHL and LRRK2, forming a positively cooperative ternary complex.
Common Reagents and Conditions
Conditions: Reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yield and purity.
Major Products Formed
The major product formed from the reactions involving XL01126 is the ternary complex with VHL and LRRK2, leading to the degradation of LRRK2 .
Scientific Research Applications
XL01126 has several scientific research applications, including:
Neurological Research: Used as a degradation probe to study the non-catalytic and scaffolding functions of LRRK2 in Parkinson’s disease
Drug Development: Serves as a starting point for the development of new therapeutic agents targeting LRRK2.
Cell Biology: Utilized in studies to understand the cellular mechanisms of protein degradation and the role of LRRK2 in cellular processes.
Mechanism of Action
Comparison with Similar Compounds
Similar Compounds
HG-10-102-01: An LRRK2 inhibitor used in the synthesis of XL01126.
VH101: A VHL ligand used in the synthesis of XL01126.
Other PROTACs: Various other PROTACs targeting different proteins for degradation.
Uniqueness
XL01126 is unique due to its high potency, selectivity, and ability to cross the blood-brain barrier . These properties make it a valuable tool for studying LRRK2 in neurological research and for developing new therapeutic agents targeting LRRK2 .
Properties
Molecular Formula |
C50H64ClFN10O6S2 |
---|---|
Molecular Weight |
1019.7 g/mol |
IUPAC Name |
(2S,4R)-1-[(2R)-3-[[4-[[4-[4-[[5-chloro-4-(methylamino)pyrimidin-2-yl]amino]-3-methoxybenzoyl]piperazin-1-yl]methyl]cyclohexyl]methylsulfanyl]-2-[(1-fluorocyclopropanecarbonyl)amino]-3-methylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C50H64ClFN10O6S2/c1-30-41(69-29-56-30)34-12-10-31(11-13-34)24-54-44(64)39-23-36(63)27-62(39)46(66)42(58-47(67)50(52)16-17-50)49(2,3)70-28-33-8-6-32(7-9-33)26-60-18-20-61(21-19-60)45(65)35-14-15-38(40(22-35)68-5)57-48-55-25-37(51)43(53-4)59-48/h10-15,22,25,29,32-33,36,39,42,63H,6-9,16-21,23-24,26-28H2,1-5H3,(H,54,64)(H,58,67)(H2,53,55,57,59)/t32?,33?,36-,39+,42-/m1/s1 |
InChI Key |
HKSBXNVKPFTBIG-WUEKOBJSSA-N |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)SCC4CCC(CC4)CN5CCN(CC5)C(=O)C6=CC(=C(C=C6)NC7=NC=C(C(=N7)NC)Cl)OC)NC(=O)C8(CC8)F)O |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)SCC4CCC(CC4)CN5CCN(CC5)C(=O)C6=CC(=C(C=C6)NC7=NC=C(C(=N7)NC)Cl)OC)NC(=O)C8(CC8)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.